molecular formula C10H11N3O B1612308 N,N-Dimethyl-1H-indazole-3-carboxamide CAS No. 99055-81-9

N,N-Dimethyl-1H-indazole-3-carboxamide

Cat. No.: B1612308
CAS No.: 99055-81-9
M. Wt: 189.21 g/mol
InChI Key: MFKAAQVRMYIPBX-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in the development of pharmaceuticals, valued for its ability to interact with a wide array of biological targets. nih.govnih.gov This significance stems from its unique structural and electronic properties, which allow for diverse chemical modifications. nih.gov The presence of two nitrogen atoms in the pyrazole (B372694) ring offers multiple points for substitution and the formation of hydrogen bonds, crucial for drug-receptor interactions.

The therapeutic versatility of the indazole scaffold is demonstrated by its incorporation into numerous FDA-approved drugs. researchgate.net For instance, Granisetron is a potent 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting, while Benzydamine is utilized for its anti-inflammatory properties. austinpublishinggroup.com Furthermore, several modern targeted cancer therapies, such as Axitinib and Pazopanib (B1684535), are kinase inhibitors built upon the indazole framework. nih.gov The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antimicrobial, antiviral, antitumor, and neurological effects, cementing its status as a critical structural motif in drug discovery. nih.govresearchgate.net

Overview of N,N-Dimethyl-1H-indazole-3-carboxamide within Indazole Derivative Research

This compound is a specific derivative within the large family of indazole-3-carboxamides. This class of compounds is characterized by a carboxamide group at the 3-position of the indazole ring. The subject of this article features two methyl groups attached to the amide nitrogen.

While extensive research has been conducted on the broader indazole-3-carboxamide class, this compound itself has been investigated in specific contexts. For example, in structure-activity relationship (SAR) studies aimed at developing inhibitors for Glycogen Synthase Kinase 3 (GSK-3), the substitution of a primary or secondary amine with a dimethylamine (B145610) group on the carboxamide was explored. One particular study noted that this substitution to create the N,N-dimethyl derivative did not lead to an improvement in inhibitory activity against GSK-3β compared to other analogues. nih.gov This highlights a key aspect of medicinal chemistry, where small structural modifications can lead to significant changes in biological function. The compound is primarily studied as part of larger libraries of indazole derivatives to understand the broader chemical space and SAR for various biological targets. dntb.gov.ua

Table 1: Physicochemical Properties of this compound This interactive table provides key computed physicochemical properties of the compound.

Property Value Source
Molecular Formula C₁₀H₁₁N₃O PubChem nih.gov
Molecular Weight 189.21 g/mol PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
InChIKey DXESIOGIYNKDQX-UHFFFAOYSA-N PubChem nih.gov
Topological Polar Surface Area 46.9 Ų PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 1 PubChem nih.gov

Historical Development of Academic Research on Indazole-3-carboxamides

Academic and industrial research into indazole-3-carboxamides has evolved significantly over the decades, driven by the discovery of their diverse pharmacological potential. Early research focused on the fundamental synthesis and characterization of these compounds. researchgate.net A significant milestone was the discovery of their utility as serotonin (B10506) receptor antagonists, exemplified by the development of Granisetron. austinpublishinggroup.com

In more recent years, research has expanded to explore their efficacy against a wider range of therapeutic targets. A notable area of investigation has been their role as kinase inhibitors. nih.gov For example, extensive SAR studies have been performed to develop 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.govresearchgate.net These studies have identified specific structural requirements for potent inhibition, such as the need for appropriate hydrophobic and hydrophilic groups. nih.govresearchgate.net

Another significant research avenue has been the development of indazole-3-carboxamides as modulators of ion channels. nih.govresearchgate.net They have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for immune cell function. nih.govresearchgate.net Research in this area has highlighted the critical importance of the 3-carboxamide regiochemistry for activity. nih.gov

Furthermore, the indazole-3-carboxamide scaffold has been identified as a core structure in many synthetic cannabinoid receptor agonists, leading to extensive forensic and pharmacological research on derivatives like AB-PINACA and AB-FUBINACA to understand their metabolism and biological effects. researchgate.netnih.gov The journey of indazole-3-carboxamides from simple chemical entities to key components in the development of inhibitors for complex diseases like cancer and autoimmune disorders, as well as their emergence in forensic science, illustrates a rich and ongoing history of scientific inquiry. nih.govresearchgate.net

Table 2: Selected Research on Indazole-3-Carboxamide Derivatives as Kinase and Channel Inhibitors This interactive table summarizes inhibitory activities of various indazole-3-carboxamide derivatives against different biological targets.

Compound Class Target Key Finding / IC₅₀ Value Reference
1H-Indazole-3-carboxamides p21-activated kinase 1 (PAK1) Representative compound 30l showed a PAK1 IC₅₀ of 9.8 nM. nih.gov
Indazole-3-carboxamides Calcium-Release Activated Calcium (CRAC) Channel Compound 12d actively inhibits calcium influx with a sub-µM IC₅₀. nih.govnih.gov
1H-Indazole-3-carboxamides Glycogen Synthase Kinase 3β (GSK-3β) Hit compounds identified with pIC₅₀ values ranging from 4.9 to 5.5. nih.govacs.org
Indazole-3-carboxamides VEGFR-2 Kinase Compound 135 showed a VEGFR-2 IC₅₀ of 24.5 nM. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKAAQVRMYIPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609914
Record name N,N-Dimethyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99055-81-9
Record name N,N-Dimethyl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dimethyl 1h Indazole 3 Carboxamide and Its Analogues

Established Synthetic Routes for the Indazole-3-carboxamide Core

The formation of the indazole-3-carboxamide core is a critical phase, relying on robust and well-documented reactions. The primary precursor is often 1H-indazole-3-carboxylic acid, which is itself synthesized and then converted to the desired amide.

A common pathway to obtaining the crucial 1H-indazole-3-carboxylic acid intermediate involves the hydrolysis of its corresponding ester, such as a methyl or ethyl ester. acs.org This transformation is typically accomplished through base-mediated hydrolysis. The ester is treated with an aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and ethanol, and heated to drive the reaction to completion. acs.org Following the reaction, an acidic workup is performed to protonate the resulting carboxylate salt, precipitating the 1H-indazole-3-carboxylic acid. This hydrolysis step is a foundational part of the synthesis of many indazole-3-carboxamide derivatives, as the resulting carboxylic acid is readily activated for subsequent amide bond formation. nih.govnih.gov

The final step in forming the carboxamide is the coupling of 1H-indazole-3-carboxylic acid with the desired amine—in this case, dimethylamine (B145610). This transformation is achieved using standard amide coupling reagents that activate the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling agents and conditions have been successfully employed for the synthesis of diverse indazole-3-carboxamides. researchgate.net

Commonly used reagents include carbodiimides like (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC.HCl) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com These reactions are often carried out in the presence of an activating agent like N-Hydroxybenzotriazole (HOBT) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an inert organic solvent like N,N-Dimethylformamide (DMF). google.com The carboxylic acid is first activated by the coupling reagent, and then the amine is added to the mixture to form the final amide product. researchgate.netgoogle.com

Interactive Table: Common Amide Coupling Reagents for Indazole-3-Carboxamide Synthesis

Coupling Reagent Additive Base Solvent Reference
EDC.HCl HOBT TEA DMF
HBTU None DIPEA DMF google.com
TBTU None Not Specified Not Specified acs.org

The synthesis of the indazole ring system itself is the initial challenge, and numerous methods have been developed. These routes typically start from substituted benzene (B151609) precursors, generating the fused pyrazole (B372694) ring through cyclization.

One of the most traditional methods begins with isatin (B1672199). google.comchemicalbook.com The isatin ring is opened using an aqueous base, followed by diazotization and a reductive cyclization to yield 1H-indazole-3-carboxylic acid. google.comchemicalbook.com Another classic approach involves the diazotization of o-toluidine, which then undergoes a ring closure involving the methyl group to form the 1H-indazole ring. researchgate.netchemicalbook.com

More modern methods have also been developed. These include palladium-catalyzed intramolecular C-H amination reactions of aminohydrazones and copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Arylhydrazones can also undergo deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to form the indazole ring. nih.gov

Interactive Table: Selected Ring Closure Strategies for Indazole Formation

Starting Material Key Reagents/Conditions Product Type Reference
Isatin 1. NaOH(aq) 2. Diazotization 3. Reduction 1H-Indazole-3-carboxylic acid google.comchemicalbook.com
o-Toluidine NaNO₂, Acetic Acid 1H-Indazole chemicalbook.com
Arylhydrazones CuI, K₂CO₃ (SNAr) 1-Aryl-1H-indazoles nih.gov
o-Haloaryl N-sulfonylhydrazones Cu(OAc)₂·H₂O 1H-Indazoles nih.gov
Substituted o-toluidine N-nitroso intermediate formation Substituted Indazoles acs.org

Targeted Synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide and Related Intermediates

The direct synthesis of this compound follows the general strategies outlined above. A practical route involves the preparation of 1H-indazole-3-carboxylic acid, followed by its conversion to the corresponding N,N-dimethylcarboxamide. One reported synthesis of a related compound involved generating N,N-dimethyl-3-indazolecarboxylic acid amide as an intermediate in a multi-step sequence starting from isatin. researchgate.net

A plausible and direct synthetic scheme would be:

Formation of 1H-indazole-3-carboxylic acid: This can be achieved via methods such as the von Auwers synthesis from isatin. researchgate.net

Amide Coupling: The resulting 1H-indazole-3-carboxylic acid is then coupled with dimethylamine hydrochloride or a solution of dimethylamine. This reaction would be mediated by standard peptide coupling reagents like HBTU or EDC/HOBT in a suitable solvent like DMF.

This targeted approach ensures a high yield of the desired product by leveraging well-established and efficient coupling reactions.

Diversification and Derivatization Strategies of the Indazole-3-carboxamide Skeleton

The indazole-3-carboxamide scaffold serves as a versatile template for creating a library of related compounds. nih.gov Derivatization can occur at several positions, but modification of the indazole nitrogen atoms is a particularly common strategy for modulating a compound's properties.

The indazole ring has two nitrogen atoms, N1 and N2, and alkylation can occur at either position, often resulting in a mixture of regioisomers. The introduction of substituents at the N1 position is a frequent objective. This is typically achieved through an SN2 reaction where the deprotonated indazole acts as a nucleophile. acs.org

A common procedure involves treating an N-unsubstituted 1H-indazole-3-carboxamide derivative with a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in an anhydrous solvent like DMF or DMSO. acs.orgnih.gov An alkylating agent, such as an alkyl bromide or iodide, is then added to the reaction mixture. This process generally yields a mixture of N1- and N2-alkylated products, which must then be separated, typically by column chromatography. acs.org The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and the specific structure of the indazole substrate. An optimized synthesis for selective N1-alkylation of indazole-3-carboxylic acid has been reported, which can improve yields of the desired N1-substituted products. researchgate.net

Interactive Table: Examples of N1-Substituent Introduction on the Indazole Core

Starting Material Alkylating Agent Base Product Reference
1H-Indazole-3-carboxamide 1-bromo-3-(piperidine-1-yl)propane Not specified 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide nih.gov
Methyl 1H-indazole-3-carboxylate Various Alkyl Bromides K₂CO₃ Mixture of N1- and N2-alkylated indazoles acs.org
Indazole (2-Chloromethoxy-ethyl)-trimethyl-silane Not specified SEM-protected Indazole researchgate.net

Modifications of the Carboxamide Side Chain

A prevalent and versatile method for synthesizing a wide array of indazole-3-carboxamide analogues involves the modification of the carboxamide side chain, starting from the key intermediate, 1H-indazole-3-carboxylic acid. This approach allows for the introduction of diverse functionalities by coupling the carboxylic acid with a variety of primary and secondary amines.

The general synthetic route involves the activation of 1H-indazole-3-carboxylic acid, followed by amidation with the desired amine. Common coupling reagents used for this transformation include 1,1'-Carbonyldiimidazole (CDI), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole), or the formation of an acyl chloride followed by reaction with an amine. google.comnih.govresearchgate.net The choice of coupling agent and reaction conditions can be optimized to achieve high yields across a range of amine substrates. researchgate.net

Research has demonstrated the successful synthesis of numerous analogues by reacting 1H-indazole-3-carboxylic acid with various substituted aliphatic and aromatic amines. google.comnih.gov This strategy has been employed to generate libraries of compounds for biological screening, including potential inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and p21-activated kinase 1 (PAK1). nih.govnih.govsemanticscholar.org For instance, a series of fourteen new 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with different aryl or aliphatic amines in N,N-Dimethylformamide (DMF) using EDC and HOBT as coupling agents. google.comnih.gov

The versatility of this method is highlighted by the wide range of amines that can be utilized, leading to analogues with diverse physicochemical properties. This includes the synthesis of N-benzyl, N,N-diethyl, and various heterocyclic carboxamides. google.comnih.gov

Interactive Table: Examples of N-Substituted 1H-Indazole-3-Carboxamide Analogues Synthesized from 1H-Indazole-3-Carboxylic Acid

Amine ReactantResulting Carboxamide AnalogueCoupling MethodYield (%)Reference
BenzylamineN-benzyl-1H-indazole-3-carboxamideEDC, HOBT in DMF- google.comnih.gov
DiethylamineN,N-diethyl-1H-indazole-3-carboxamideEDC, HOBT in DMF- google.comnih.gov
4-Methylpiperazine(1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanoneEDC, HOBT in DMF- nih.gov
1,3,4-Thiadiazol-2-amineN-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamideEDC, HOBT in DMF- google.comnih.gov
(S)-3-AminoquinuclidineN-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamideHBTU, DIPEA in DMF- google.com

Note: Yield data was not consistently reported in the cited sources.

Large-Scale Synthetic Approaches and Practical Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound and its analogues necessitates careful consideration of safety, scalability, cost-effectiveness, and process optimization. A key focus in large-scale approaches is the efficient and safe synthesis of the precursor, 1H-indazole-3-carboxylic acid. google.com

Historically, the synthesis of 1H-indazole-3-carboxylic acid involved methods starting from isatin, which included a diazotization step. google.com However, for large-scale production, routes that avoid potentially hazardous intermediates like diazonium salts are preferred. A safer and more scalable, diazonium-free route has been developed starting from commercially available phenylhydrazine (B124118) and benzaldehyde. google.com Another practical synthesis route begins with 2-nitrophenylacetic acid, proceeding through amidation, reduction, and cyclization to yield 1H-indazole-3-carboxamides. One reported method for producing 1H-indazole-3-carboxylic acid on a larger scale involves the hydrolysis of the corresponding methyl ester under basic conditions, achieving a high yield of 97%.

For the final amidation step to produce this compound on a large scale, several practical factors must be addressed:

Reagent Selection: The choice of coupling reagents is critical. While reagents like HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) are effective, their cost and the generation of stoichiometric byproducts can be a concern on an industrial scale. google.com Alternative methods, such as the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine, can be more atom-economical and cost-effective.

Solvent Choice and Work-up: The selection of an appropriate solvent is crucial for reaction efficiency, product solubility, and ease of purification. Dimethylformamide (DMF) is a common solvent for amidation reactions, but its high boiling point and potential for decomposition can complicate product isolation. google.com Post-reaction, the product needs to be isolated and purified, which on a large scale often involves crystallization to remove impurities and residual reagents. The choice of crystallization solvent (e.g., dichloromethane, ethyl acetate) is key to obtaining the final product with high purity. google.com

Process Control: Temperature control is vital, especially during the activation of the carboxylic acid and the amidation reaction, which can be exothermic. Maintaining optimal temperature ensures reaction selectivity and minimizes the formation of byproducts.

Purification: On a large scale, chromatographic purification is often impractical. Therefore, developing a robust crystallization process is essential for achieving the desired purity of the final product. This may involve a solvent screen to identify conditions that provide good recovery and effective purification.

A patent for a related analogue, N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide, details a kilogram-scale synthesis. google.com In this process, 2.5 kg of 1H-indazole-3-carboxylic acid was reacted with HBTU and diisopropylethylamine in DMF, followed by the addition of the amine. The work-up involved concentration to remove DMF and subsequent precipitation and washing with dichloromethane, illustrating a practical approach to large-scale synthesis. google.com

Spectroscopic and Analytical Characterization Techniques in Indazole 3 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govnih.govresearchgate.net For indazole-3-carboxamide derivatives, NMR is crucial for confirming the core structure and the identity and placement of various substituents. d-nb.info

Proton (¹H) NMR spectroscopy provides data on the hydrogen atoms in a molecule. In the case of N,N-Dimethyl-1H-indazole-3-carboxamide, the spectrum would display characteristic signals for the protons on the indazole ring and the N,N-dimethylamide group.

The aromatic region of the spectrum is defined by the protons on the fused benzene (B151609) ring of the indazole core (H-4, H-5, H-6, and H-7). These protons typically appear as complex multiplets or distinct doublets and triplets between δ 7.0 and 8.5 ppm. unina.it Specifically, the H-4 and H-7 protons are often shifted further downfield due to the influence of the pyrazole (B372694) ring and the carboxamide substituent. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, often appearing at a very downfield chemical shift (above δ 13 ppm), which is characteristic for this proton in a DMSO-d6 solvent. researchgate.net The N,N-dimethyl groups would be expected to produce a singlet in the aliphatic region of the spectrum, integrating to six protons.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures like N,N-diethyl-1H-indazole-3-carboxamide.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N(CH₃)₂~3.1-3.3s-6H
H-5~7.28t~7.81H
H-6~7.42t~7.81H
H-7~7.64d~8.41H
H-4~8.04d~8.11H
N1-H>13.0br s-1H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives a distinct signal. chemguide.co.uk

The spectrum would show signals for the seven carbons of the indazole ring, the carbonyl carbon of the amide, and the two carbons of the N,N-dimethyl groups. researchgate.net The carbonyl carbon (C=O) is typically found in the downfield region, around 160-170 ppm. oregonstate.edu The carbons of the indazole ring appear in the aromatic region (approximately 110-145 ppm). researchgate.netresearchgate.net The two methyl carbons of the N,N-dimethyl group would appear as a single peak in the upfield region of the spectrum (around 35-40 ppm). oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on published data for the indazole core and general chemical shift ranges. researchgate.netresearchgate.netoregonstate.eduwisc.edu

CarbonPredicted Chemical Shift (δ, ppm)
N(CH₃)₂~35-40
C-7~110
C-4~121
C-5~122
C-6~127
C-3a~128
C-3~138
C-7a~141
C=O~163

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the neighboring protons on the indazole ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions. researchgate.netd-nb.info

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C atoms. It is used to assign the signals of protonated carbons by correlating the known ¹H chemical shifts to their attached carbons. researchgate.netipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. researchgate.netipb.pt For instance, correlations from the N-methyl protons to the amide carbonyl carbon and from the indazole ring protons (H-4) to the carbonyl carbon (C-3) would confirm the connectivity of the N,N-dimethylcarboxamide group to the C-3 position of the indazole ring. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govnih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm its elemental formula (C₁₀H₁₁N₃O). nih.govd-nb.info The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps in structural identification. A common fragmentation pathway for indazole-3-carboxamides involves the cleavage of the amide bond. nih.gov A characteristic fragment is the indazole acylium cation (m/z 145.0398), formed by the loss of the dimethylamine (B145610) radical. nih.gov Another significant fragment would be the protonated dimethylamine (m/z 46.0651) or related fragments.

Table 3: Predicted Key Mass Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M+H]⁺190.0975
Indazole acylium cation145.0398
Indazole ring118.0576
Protonated dimethylamine46.0651

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the separation and identification of volatile and thermally stable compounds. nih.gov It is frequently applied in forensic and analytical laboratories for screening and identifying synthetic cannabinoids and related substances, including indazole-3-carboxamide derivatives. researchgate.netmmu.ac.ukresearchgate.net In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized (usually by electron ionization, EI) and fragmented. researchgate.net The resulting mass spectrum provides characteristic fragmentation patterns that allow for the identification of the compound, often by comparison to a spectral library. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its advanced variants like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful tools for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.govnih.govresearchgate.net

These techniques are particularly valuable for analyzing indazole-3-carboxamide derivatives in complex matrices or for studying their metabolites. nih.gov The separation is performed using liquid chromatography, which is versatile and can handle non-volatile and thermally labile compounds. amazonaws.com High-resolution mass analyzers like TOF or Orbitrap provide highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent compound and its fragments. nih.govnih.govd-nb.info UPLC systems offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov For instance, a UPLC-Q-TOF MS method can be used to obtain both full-scan high-resolution data for the parent ion and tandem MS (MS/MS) data on its fragments in a single run, providing comprehensive structural information. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. While specific experimental IR spectral data for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on the analysis of closely related indazole-3-carboxamide derivatives. researchgate.netresearchgate.net

The IR spectrum of an indazole-3-carboxamide derivative typically displays several key absorption bands. For instance, the stretching vibrations of the indazole ring and aromatic C-H rocking are generally observed in the 1600–1300 cm⁻¹ region. nih.gov The out-of-plane modes of the indazole core are expected to produce signals in the 1000–700 cm⁻¹ range. nih.gov

For the N,N-dimethylcarboxamide moiety, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is a key diagnostic feature. In similar amide-containing compounds, this band typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the tertiary amide would also be present, though they may be coupled with other vibrations. The presence of methyl groups would be indicated by C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹.

A comprehensive analysis of various indazole-3-carboxamide derivatives confirms that IR spectroscopy is a crucial tool for verifying the presence of the core functional groups that constitute these molecules. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C=O (Amide I)1630-1680Stretching
Indazole Ring1600-1300Stretching & C-H Rocking
C-H (Aromatic)3000-3100Stretching
C-H (Methyl)2850-3000Stretching
Indazole Ring1000-700Out-of-plane Bending

Note: The data in this table is predicted based on the analysis of similar compounds and serves as an estimation. Experimental verification is required for precise values.

X-ray Crystallography for Solid-State Structural Determination

Currently, there are no publicly available crystallographic information files (CIF) or detailed crystal structure reports specifically for this compound in the searched databases. However, the study of other indazole-3-carboxamide derivatives by X-ray diffraction has been instrumental in confirming their molecular structures. researchgate.net For instance, the analysis of related compounds has provided unequivocal proof of their constitution and stereochemistry where applicable.

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal key structural features. This would include the planarity of the indazole ring system and the orientation of the N,N-dimethylcarboxamide group relative to the bicyclic core. The analysis would also detail intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

Table 2: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Volume (ų)~1500-2000
Z4

Note: The data in this table is hypothetical and for illustrative purposes only. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis of a single crystal of the compound.

Pharmacological Investigations of N,n Dimethyl 1h Indazole 3 Carboxamide and Indazole 3 Carboxamide Analogues

Anti-inflammatory and Analgesic Effects

The indazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. researchgate.net Indazole derivatives are known to possess a range of pharmacological activities, including anti-inflammatory properties. researchgate.netnih.govnih.gov The mechanism often involves the modulation of inflammatory pathways and mediators. For instance, a new family of coordination compounds based on indazole-3-carboxylic acid and transition metal ions demonstrated significant anti-inflammatory effects in lipopolysaccharide-activated macrophages by inhibiting the production of nitric oxide (NO). nih.gov Specifically, two iron and manganese-based compounds showed NO inhibition values close to 80% after 48 hours and over 90% after 72 hours of treatment. nih.gov

Furthermore, the anti-inflammatory effects of indazole-3-carboxamides have been linked to their ability to function as blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.govnih.gov These channels are crucial for the function of mast cells, which, when aberrantly activated, contribute to inflammatory diseases. nih.gov By inhibiting the influx of calcium through CRAC channels, certain indazole-3-carboxamide analogues can stabilize mast cells, preventing the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This action highlights the potential of these compounds as novel immune modulators for treating various human diseases. nih.govnih.gov

Anticancer Potential and Antitumor Activity

The indazole core is a prominent feature in numerous anticancer agents, including several commercially available drugs. nih.govresearchgate.net Derivatives of indazole have been extensively investigated for their antitumor properties, targeting various cancers such as lung, breast, colon, and prostate. nih.govresearchgate.net The anticancer activity of these compounds stems from their ability to interfere with multiple signaling pathways and molecular targets essential for tumor growth, proliferation, and survival. mdpi.comnih.gov

For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com One particular compound, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells. mdpi.com Another study on novel N1-alkylated 1H-indazole-3-carboxamide derivatives also identified them as potential anticancer agents. dntb.gov.ua

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a key target for cancer therapy. nih.gov This pathway governs critical cellular processes such as cell growth, metabolism, angiogenesis, and survival. nih.gov Inhibition of PI3K can lead to the suppression of cell proliferation and the promotion of cell death. nih.gov Indazole derivatives have been developed as PI3K inhibitors. nih.gov Specifically, a series of 3-amino-1H-indazole derivatives were synthesized and shown to target the PI3K/AKT/mTOR signaling pathway, which is one of the most commonly activated pathways in tumor cells. nih.gov

Anti-angiogenic Activity Profiles

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is modulated by factors such as vascular endothelial growth factor receptors (VEGFRs). ijddmr.org The indazole scaffold is present in approved tyrosine kinase inhibitors like pazopanib (B1684535) and axitinib, which target VEGFRs. researchgate.netnih.gov Research has focused on designing novel indazole derivatives as inhibitors of VEGFR-2 kinase, a key player in tumor angiogenesis. ijddmr.org One study reported on 2H-indazole derivatives designed as multi-target inhibitors with significant anti-angiogenic potential, showing potent inhibition of VEGFR-2, Tie-2, and EphB4 with IC50 values in the low nanomolar range. nih.gov Thiazole analogues, which share heterocyclic structural motifs with some indazole derivatives, have also been investigated as VEGFR-2 inhibitors, demonstrating that this class of compounds can possess significant anti-angiogenic activity. mdpi.com

Specific Receptor and Enzyme Targeting in Cancer Research

Beyond broad pathway inhibition, indazole-3-carboxamides have been engineered to target specific enzymes and receptors implicated in cancer with high precision.

p21-activated kinase 1 (PAK1) Inhibition: Aberrant activation of PAK1 is linked to tumor progression, making it a promising anticancer target. nih.gov A study identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors. researchgate.netnih.gov The representative compound, 30l, exhibited an excellent PAK1 IC50 of 9.8 nM and high selectivity. researchgate.netnih.gov This compound was also found to suppress the migration and invasion of MDA-MB-231 breast cancer cells. researchgate.netnih.gov

Prostanoid EP4 Receptor Antagonism: The prostaglandin (B15479496) E2 (PGE2)/EP4 receptor signaling pathway is involved in creating an immunosuppressive tumor microenvironment. nih.govacs.org A 2H-indazole-3-carboxamide derivative, compound 14, was identified as a highly potent and selective competitive antagonist of the EP4 receptor, with an IC50 value of 2.1 ± 0.7 nM in a calcium flux assay. nih.govacs.org Oral administration of this compound, alone or with an anti-PD-1 antibody, significantly impaired tumor growth by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model. nih.govacs.org

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that plays a role in tumor immune escape. nih.gov Novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as IDO1 inhibitors. One compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was identified as a potent anticancer agent that suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov

Specific Receptor and Enzyme Targeting by Indazole Analogues
Compound/Derivative SeriesTargetIC50/ActivityEffectSource
Compound 30l (1H-indazole-3-carboxamide)PAK19.8 nMSuppressed migration and invasion of MDA-MB-231 cells researchgate.netnih.gov
Compound 14 (2H-indazole-3-carboxamide)EP4 Receptor2.1 nMImpaired tumor growth, enhanced anti-tumor immunity nih.govacs.org
Compound 7 (1,3-dimethyl-1H-indazole)IDO1Concentration-dependentSuppressed IDO1 expression, induced apoptosis in FaDu cells nih.gov

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

CRAC channels are highly calcium-selective ion channels that play vital roles in cellular signaling, particularly in immune cells like T lymphocytes and mast cells. nih.govnih.govsemanticscholar.org These channels consist of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum. nih.govsemanticscholar.org The modulation of CRAC channels represents a critical point for therapeutic intervention in autoimmune diseases and certain cancers. nih.govnih.gov

Indazole-3-carboxamides have emerged as a potent class of CRAC channel blockers. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the 3-carboxamide linker is crucial for inhibitory activity. nih.govnih.gov For instance, the indazole-3-carboxamide derivative 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC50, whereas its reverse amide isomer was inactive. nih.govnih.gov Another study identified compound 4k, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, as a fast-acting, reversible, and selective CRAC channel blocker with an IC50 of 4.9 μM for the CRAC current. nih.gov This compound effectively blocked the nuclear translocation of NFAT, a key transcription factor activated by CRAC signaling, without significant off-target effects on other ion channels. nih.gov In contrast to these findings, a study on the structure-activity relationship of indazole-3-carboxamides showed that substitution of the amine group with a dimethylamine (B145610) did not lead to an improvement in activity for inhibiting human GSK-3. nih.gov

Inhibition of Calcium Influx in Activated Mast Cells

The influx of extracellular calcium is a critical step in the activation of mast cells, which are key players in inflammatory and allergic responses. researchgate.netresearchgate.net This calcium entry is primarily mediated by the Calcium-Release Activated Calcium (CRAC) channels. researchgate.net Research into indazole-3-carboxamides has revealed their potential as inhibitors of this calcium influx.

A structure-activity relationship (SAR) study of a series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides demonstrated their activity as potent CRAC channel blockers in activated mast cells. researchgate.netnih.gov A key finding of this research was the critical importance of the amide linker's regiochemistry for the inhibitory activity. researchgate.netnih.gov Specifically, the indazole-3-carboxamide structure was found to be essential for blocking calcium influx. researchgate.net For instance, the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50 value, while its reverse amide isomer, 9c , is inactive even at a concentration of 100 µM. researchgate.netnih.gov This highlights the specific structural requirement for activity at the CRAC channel.

The study identified several potent compounds, with the Ar moiety (the aromatic group attached to the amide) significantly influencing the calcium blocking activity. Potent inhibition was observed with Ar moieties such as 2,6-difluorophenyl (12a ) and 3-fluoro-4-pyridyl (12d ).

Mast Cell Stabilization Through CRAC Channel Blockade

By inhibiting the influx of calcium, indazole-3-carboxamides can effectively stabilize mast cells, preventing their degranulation and the release of pro-inflammatory mediators. researchgate.netnih.gov The aberrant activation of mast cells is implicated in a variety of diseases, making their stabilization a significant therapeutic goal. nih.govnih.gov

The blockade of CRAC channels by these compounds directly leads to the stabilization of mast cells. researchgate.net This stabilization is evidenced by the inhibition of the release of β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from activated mast cells. researchgate.netnih.gov The indazole-3-carboxamide 12d not only inhibits calcium influx but also potently inhibits mast cell degranulation and the release of pre-stored pro-inflammatory cytokines. researchgate.net Furthermore, it was shown to reduce the de novo synthesis of these cytokines. researchgate.net

The following table summarizes the inhibitory activity of selected indazole-3-carboxamide derivatives on mast cell function:

CompoundCa2+ Influx IC50 (µM)β-Hexosaminidase Release IC50 (µM)TNF-α Production IC50 (µM)
12a 1.511.90.68
12d 0.671.60.28
12e 2.12.50.85
9b 29>30Not reported
9c >100>100Not reported
Data sourced from a study on 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides. researchgate.netnih.gov

Serotonin (B10506) Receptor Ligand Activity (5-HT Receptors)

Indazole-3-carboxamide derivatives have been investigated for their activity at serotonin (5-HT) receptors, which are involved in a wide range of physiological functions.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. nih.gov Indazole derivatives have been identified as potent 5-HT3 receptor antagonists. researchgate.net Early research in this area led to the identification of a series of indazoles as potent 5-HT3 receptor antagonists, with compound 6g (BRL 43694) emerging as a potent and selective agent. researchgate.net This compound proved to be an effective antiemetic against chemotherapy-induced emesis. researchgate.net The development of these antagonists often involves the conformational restriction of a flexible side chain, a strategy that has proven successful in enhancing potency and selectivity for the 5-HT3 receptor. researchgate.net

The 5-HT4 receptor is involved in regulating gastrointestinal motility. A series of indazole-3-carboxamides have been synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. In these studies, the endo-3-tropanamine derivatives of indazole showed greater 5-HT4 receptor affinity than the corresponding indole (B1671886) analogues. Alkylation at the N-1 position of the indazole ring further increased this affinity.

A notable compound from this series is LY353433 , which was identified as a potent and selective 5-HT4 receptor antagonist. The research indicated that increasing the conformational flexibility of the amine moiety in these derivatives led to enhanced selectivity for the 5-HT4 receptor over other serotonin receptor subtypes.

Antimicrobial and Antifungal Activity Profiles

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Indazole-3-carboxamide derivatives have been synthesized and screened for such activities.

In one study, a series of fourteen new 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial and antifungal properties. The results indicated that some of these compounds exhibited moderate activity against various bacterial and fungal strains. For example, compound 4k showed moderate activity against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes.

The antifungal activity was tested against Aspergillus niger and Helminthosporium oryzae. The following table summarizes the zone of inhibition for selected compounds against these fungal strains.

CompoundZone of Inhibition (mm) vs. Aspergillus nigerZone of Inhibition (mm) vs. Helminthosporium oryzae
4a 1011
4e 1214
4h 1516
4k 1820
Griseofulvin (Standard) 2224
Data represents the diameter of the zone of inhibition at a concentration of 100 µg/mL.

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Indazole derivatives have been investigated for their potential as antioxidant agents. researchgate.net

Studies on various indazole derivatives have demonstrated their capacity to act as radical scavengers. In one such study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole (B21905) , exhibited concentration-dependent inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical activity. nih.gov At a concentration of 200µg/ml, 6-nitroindazole showed a high degree of inhibition (72.60%). nih.gov These compounds also demonstrated an ability to inhibit lipid peroxidation. nih.gov

Another study on N-hydrazinecarbothioamide indazole derivatives found them to be potent scavengers of both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. While a specific study on the antioxidant properties of N,N-Dimethyl-1H-indazole-3-carboxamide was not identified, the collective evidence suggests that the indazole scaffold is a promising framework for the development of novel antioxidant agents.

CompoundDPPH Radical Scavenging Activity (% Inhibition at 200µg/ml)
Indazole 57.21%
5-aminoindazole 51.21%
6-nitroindazole 72.60%
Vitamin E (Standard) 84.43%
Data sourced from a study on the antioxidant properties of indazole and its derivatives. nih.gov

Activity Against Mycobacterial Species, Including Mycobacterium tuberculosis

The evaluation of this compound and its analogues for antimycobacterial properties has been explored in a limited number of studies. Research into the broader class of indazole-3-carboxamides has indicated potential for antimicrobial and specifically antitubercular activity.

A study detailing the synthesis of fourteen new 1H-indazole-3-carboxamides reported their evaluation for general antimicrobial activity. researchgate.net The synthesized compounds included derivatives with various substituted aryl and aliphatic amines attached to the carboxamide moiety. researchgate.net While the study confirmed the synthesis of these novel compounds and mentioned screening for antifungal and antibacterial activity, specific data regarding their efficacy against Mycobacterium tuberculosis or other mycobacterial species were not detailed in the available literature. researchgate.net

Another study focused on the synthesis and antimicrobial and antitubercular activities of cyclohexenone and indazole derivatives. This research presented a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones, which were screened for their biological activities. researchgate.net The study confirmed that the synthesized compounds were tested for antitubercular activity against Mycobacterium tuberculosis, although specific activity data for indazole-3-carboxamide derivatives were not provided in the context of this specific research. researchgate.net

It is important to note that while the indazole scaffold is of interest in medicinal chemistry for a variety of biological activities, comprehensive studies detailing the specific antimycobacterial profile of this compound are not widely available in the public domain. Further targeted research is necessary to fully elucidate the potential of this chemical class as antitubercular agents.

Interaction with Cannabinoid Receptors (CB1/CB2)

The interaction of indazole-3-carboxamide derivatives with cannabinoid receptors CB1 and CB2 has been more extensively documented. These investigations have revealed that structural modifications to the indazole-3-carboxamide scaffold significantly influence receptor binding and functional activity, leading to compounds with potent agonist or antagonist effects.

Cannabinoid Receptor Agonism and Antagonism

Several indazole-3-carboxamide analogues have been identified as potent agonists of the cannabinoid receptors. For instance, AB-FUBINACA, an indazole-3-carboxamide derivative, has been reported as a potent CB1 receptor modulator. researchgate.net The agonistic activity of these compounds is a key characteristic of their pharmacological profile.

Conversely, research has also been conducted on indazole derivatives as receptor antagonists. For example, a series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT4 receptor antagonists, highlighting the versatility of the indazole-3-carboxamide scaffold in targeting different G-protein coupled receptors. While not cannabinoid receptor antagonists, this demonstrates the potential for developing antagonist ligands from this chemical class.

Enantiospecificity and Stereochemical Influence on Receptor Potency

The stereochemistry of indazole-3-carboxamide analogues plays a crucial role in their interaction with cannabinoid receptors. Studies on enantiomeric pairs of these compounds have consistently shown that the (S)-enantiomers exhibit significantly higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomers. This enantiospecificity underscores the importance of the three-dimensional structure of the ligand for optimal receptor binding and activation.

Comparative Receptor Affinity and Efficacy Assessments

Comparative studies of various indazole-3-carboxamide analogues have provided valuable insights into their structure-activity relationships (SAR) at the cannabinoid receptors. These assessments involve determining the binding affinity (Ki) and functional potency (EC50) of the compounds at both CB1 and CB2 receptors.

For example, the analogue AB-PINACA was identified in illegal products and subsequently characterized. researchgate.net It is an N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. researchgate.net Another related compound, AB-FUBINACA, which is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, was also identified and found to be a potent CB1 receptor modulator. researchgate.net

The following table summarizes the in vitro activity of selected indazole-3-carboxamide analogues at human CB1 and CB2 receptors.

Compound NameCB1 EC50 (nM)CB2 EC50 (nM)
AB-PINACA Data not availableData not available
AB-FUBINACA Potent modulatorData not available

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Molecular Mechanisms and Target Interactions

Ligand-Protein Binding Mechanisms and Modes of Interaction

The indazole-3-carboxamide scaffold serves as a versatile pharmacophore for engaging with a range of biological targets. researchgate.net The binding is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com The amide functionality is a key contributor to binding, often participating in crucial hydrogen bond networks that stabilize the ligand within the protein's binding site. nih.gov

Derivatives of 1H-indazole-3-carboxamide have been identified as potential inhibitors of several enzymes, including p21-activated kinase 1 (PAK1), through fragment-based screening approaches. researchgate.netnih.gov The interaction mode often involves the indazole ring system making π-π stacking interactions with aromatic residues in the protein's active site, while the carboxamide group forms directional hydrogen bonds. nih.gov The specific substituents on the indazole ring and the carboxamide nitrogen dictate the compound's selectivity and affinity for its target. researchgate.netnih.gov

Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonding is a fundamental force governing the molecular recognition of indazole-3-carboxamide derivatives by their biological targets. researchgate.netbris.ac.uk The amide group (-C(O)NH-) present in the core structure is a potent hydrogen bond donor and acceptor, allowing it to form stable complexes with amino acid residues like aspartate, glutamate, serine, and threonine within a protein's active site. nih.govnih.gov These interactions are critical for the stable and specific binding required for biological activity. nih.gov

Crystal structure analysis of related compounds confirms the propensity of the indazole core and its associated functional groups to form intermolecular hydrogen bonds, which often lead to the formation of predictable supramolecular structures, such as inversion dimers. nih.govresearchgate.net This inherent capability for strong hydrogen bonding is a key factor in the molecular recognition process that precedes enzyme inhibition or receptor activation. researchgate.net In studies of analogous synthetic cannabinoids, the carboxamide moiety's ability to form hydrogen bonds within the active sites of cytochrome P450 enzymes is a critical determinant of their metabolic pathways. mdpi.com

Active Site Interactions and Enzyme Inhibition

The 1H-indazole-3-carboxamide scaffold has been successfully utilized to develop potent enzyme inhibitors. researchgate.netnih.gov These compounds exert their inhibitory effects by occupying the enzyme's active site and forming specific interactions that prevent the natural substrate from binding.

A notable example is the inhibition of p21-activated kinase 1 (PAK1), a target in cancer therapy. researchgate.netnih.gov Structure-activity relationship (SAR) studies on 1H-indazole-3-carboxamide derivatives revealed that inhibitory activity and selectivity depend on two main factors: the substitution of a hydrophobic ring that fits into a deep back pocket of the kinase and the introduction of a hydrophilic group that extends into the solvent-exposed region. researchgate.netnih.gov For instance, the representative compound 30l from one study demonstrated excellent PAK1 inhibition with an IC50 of 9.8 nM. researchgate.netnih.gov

Furthermore, indazole carboxamide derivatives, such as the synthetic cannabinoid AB-PINACA, have been shown to competitively inhibit various cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, and CYP2C19. mdpi.com Molecular docking studies suggest that these molecules interact with the active sites of these enzymes through both hydrogen bonding and hydrophobic interactions. mdpi.com

Table 1: Enzyme Inhibition by Indazole-3-Carboxamide Derivatives

Compound Target Enzyme Inhibition Type IC50 / Ki Source
Compound 30l p21-activated kinase 1 (PAK1) Not Specified 9.8 nM (IC50) researchgate.netnih.gov
AB-PINACA CYP2C8 Competitive 8.8 µM (Ki) mdpi.com
AB-PINACA CYP2C9 Competitive 1.9 µM (Ki) mdpi.com
AB-PINACA CYP2C19 Competitive 0.9 µM (Ki) mdpi.com

Cellular Signaling Pathway Modulation

By inhibiting key enzymes, N,N-Dimethyl-1H-indazole-3-carboxamide and its analogs can significantly modulate intracellular signaling pathways. The inhibition of kinases is a primary mechanism through which these compounds affect cellular processes. For example, inhibition of phosphoinositide 3-kinase (PI3K) by related indazole compounds can disrupt critical signaling pathways involved in cell growth and proliferation, highlighting their potential as anticancer agents.

The inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives directly impacts pathways controlling cell motility. researchgate.netnih.gov Specifically, potent and selective PAK1 inhibitors have been shown to suppress the migration and invasion of breast cancer cells (MDA-MB-231) by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT). researchgate.netnih.gov This demonstrates a clear link between target inhibition and the modulation of a specific cellular signaling axis involved in cancer metastasis.

Receptor-Mediated Pharmacodynamics

The indazole-3-carboxamide core is a well-established scaffold for potent synthetic cannabinoid receptor agonists. mdpi.comresearchgate.net Numerous derivatives, while structurally distinct from classical cannabinoids like Δ9-THC, exhibit high affinity and efficacy at the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). mdpi.commdpi.com These receptors are G-protein coupled receptors that mediate a wide range of physiological effects.

For example, AB-PINACA, an analog of this compound, binds with high affinity to both CB1 and CB2 receptors, with Ki values of 2.87 nM and 0.88 nM, respectively. mdpi.com This affinity is significantly higher than that of Δ9-THC, and the compound acts as a full agonist at these receptors. mdpi.com The pharmacodynamic effects of these compounds, such as the analgesic properties observed in animal models, are directly mediated by their interaction with these receptors. nih.gov

Table 2: Cannabinoid Receptor Binding Affinities of Indazole-3-Carboxamide Analogs

Compound Receptor Binding Affinity (Ki) Source
AB-PINACA Human CB1 2.87 nM mdpi.com
AB-PINACA Human CB2 0.88 nM mdpi.com
AB-FUBINACA Human CB1 0.9 nM researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods such as molecular dynamics (MD) simulations are valuable tools for understanding the stability and dynamics of ligand-protein interactions. nih.gov For indazole-3-carboxamide derivatives, MD simulations have been used to assess the stability of their binding modes within a target's active site over time. These simulations can confirm that the key interactions, such as hydrogen bonds and hydrophobic contacts predicted by docking studies, are maintained, thus validating the proposed binding hypothesis. ucsd.edu

Quantum Chemical Studies and Electronic Properties (e.g., HOMO-LUMO Gap Analysis)

Quantum chemical studies, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules like this compound. biomedgrid.comnih.gov A key parameter derived from these studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedgrid.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can more readily participate in charge-transfer interactions. nih.gov Analysis of the HOMO and LUMO electron density distributions can also predict the most likely sites for electrophilic and nucleophilic attack, which is critical for understanding how the molecule might interact with biological macromolecules or undergo metabolism. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Indazole 3 Carboxamide Derivatives

Impact of Substituents on the Indazole Ring on Biological Activity

Modifications to the core indazole ring system have been shown to significantly influence the biological activity of N,N-Dimethyl-1H-indazole-3-carboxamide and its analogs. The nature and position of substituents on the bicyclic ring are critical determinants of efficacy and target specificity.

Research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has demonstrated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov This suggests that these positions are key interaction points within the enzyme's binding site. Similarly, in the development of inhibitors for p21-activated kinase 1 (PAK1), SAR analysis revealed that substituting an appropriate hydrophobic ring into a deep back pocket of the enzyme was critical for inhibitory activity. nih.gov

Further studies have highlighted the impact of specific substitutions. For example, the introduction of chloro substituents on the indazole ring led to the identification of a trichloroindazole compound with high inhibitory activity against peptidylarginine deiminases (PADs). nih.gov In a separate investigation targeting SARS-CoV-2, a series of N-arylindazole-3-carboxamide derivatives were synthesized, with substitutions on the indazole ring proving pivotal. nih.gov The compound 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide emerged as a potent inhibitor, demonstrating that a chlorine atom at the 5-position of the indazole ring contributes significantly to its antiviral effect. nih.gov

The following table summarizes key findings on the impact of indazole ring substitutions:

Table 1: Impact of Indazole Ring Substitutions on Biological Activity

Compound/Series Target/Activity Key Indazole Ring Substitutions Observed Effect Source
1H-Indazole Derivatives IDO1 Inhibition Substituents at 4- and 6-positions Crucial for inhibitory activity. nih.gov
Trichloroindazole Compound (173) PAD4 Inhibition Multiple chloro substituents High inhibitory activity. nih.gov
1H-Indazole-3-carboxamide Derivatives PAK1 Inhibition Appropriate hydrophobic ring Critical for inhibitory activity and selectivity. nih.gov
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) SARS-CoV-2 Inhibition Chloro group at C5-position Potent inhibitory effect (EC₅₀ = 0.69 µM). nih.gov
Indazole-based anticancer agent (2f) Antiproliferative Activity Specific substitution pattern Potent growth inhibitory activity (IC₅₀ = 0.23–1.15 μM) against various cancer cell lines. rsc.org

Influence of Carboxamide Side Chain Modifications on Potency and Selectivity

Alterations to the carboxamide side chain are a cornerstone of SAR studies for this compound class, profoundly affecting potency and target selectivity. Research has shown that both the N-substituents and the linker connecting them to the core structure are vital.

In the pursuit of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a structure-based design strategy was applied to the weakly active 1H-indazole-3-carboxamide. nih.gov By introducing a three-carbon linker between the indazole N-1 position and various heterocycles, potent inhibitors were developed. nih.gov Specifically, attaching a piperidine (B6355638) or a 2,3-dioxoindoline moiety via this linker significantly enhanced inhibitory activity. nih.gov

Similarly, for PAK1 inhibitors, introducing a hydrophilic group into the bulk solvent region via the side chain was found to be critical for improving both activity and selectivity. nih.gov The development of selective serotonin (B10506) 4 receptor (5-HT₄R) ligands also benefited from side chain modifications. A series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT₄R antagonists, highlighting the importance of the piperidinyl-methyl group for achieving the desired pharmacological profile. nih.gov

The table below details specific examples of side chain modifications and their outcomes:

Table 2: Effect of Carboxamide Side Chain Modifications

Compound Target Side Chain Modification Potency (IC₅₀) Source
4 PARP-1 1-(3-(piperidine-1-yl)propyl) 36 μM nih.gov
5 PARP-1 1-(3-(2,3-dioxoindolin-1-yl)propyl) 6.8 μM nih.gov
30l PAK1 Introduction of a hydrophilic group 9.8 nM nih.gov
11ab 5-HT₄R N-[(4-piperidinyl)methyl] with further substitutions Potent and selective antagonist nih.gov

Critical Role of Amide Linker Regiochemistry

The specific orientation of the amide linker—the connection between the indazole ring and the carboxamide nitrogen—is a critical, and sometimes absolute, determinant of biological activity. The term regiochemistry refers to the specific placement and orientation of this functional group.

Studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel have provided a stark illustration of this principle. nih.govnih.gov In this work, researchers synthesized and tested two distinct isomers: an indazole-3-carboxamide and its "reverse" amide isomer. nih.gov

The results were unequivocal. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC₅₀ value. nih.govnih.gov In stark contrast, its reverse amide isomer, 9c , where the carbonyl and NH groups are swapped, was completely inactive in the calcium influx assay, even at concentrations up to 100 µM. nih.govnih.gov This demonstrates that for this particular biological target, the specific regiochemistry of the 3-carboxamide linker is an absolute requirement for activity. nih.gov This finding was described as unprecedented among known CRAC channel blockers, expanding the structural understanding needed to design novel immune modulators. nih.govnih.gov

Stereochemical Considerations in Pharmacological Profiling

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. nih.govresearchgate.net When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. ijpsjournal.com These enantiomers can exhibit significant differences in their biological activity, metabolism, and toxicity because biological targets like receptors and enzymes are themselves chiral. nih.gov

Therefore, the two enantiomers of a chiral drug should be considered as two distinct substances. nih.gov For indazole-3-carboxamide derivatives that contain a chiral center, the pharmacological profile of the racemic mixture (a 1:1 mix of both enantiomers) may not represent the properties of the individual enantiomers. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. researchgate.net

This principle is clearly demonstrated in the pharmacological profiling of synthetic cannabinoid receptor agonists (SCRAs), a class that includes numerous indazole-3-carboxamide derivatives. For example, in the case of 5F-ADB, an indazole-3-carboxamide SCRA, studies have shown that the enantiomers possess different potencies at the cannabinoid receptors CB1 and CB2. researchgate.net This highlights the necessity of enantiospecific synthesis and testing to fully understand the pharmacological profile of such compounds. Isolating and evaluating the single, more active enantiomer can lead to drugs with improved therapeutic indices and more selective pharmacological profiles. nih.govijpsjournal.com

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to accelerate the elucidation of structure-activity relationships. mdpi.comresearchgate.net Techniques such as virtual screening, molecular docking, and binding energy calculations allow researchers to rationalize experimental findings and predict the activity of novel compounds, thereby guiding more efficient synthesis and testing. mdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net One common approach is ligand-based virtual screening, which relies on the principle of molecular similarity. This principle states that molecules with similar structures are likely to have similar biological activities.

Similarity is often quantified using metrics like the Tanimoto coefficient, which measures the degree of resemblance between the structural fingerprints of two molecules. By starting with a known active compound, such as an indazole-3-carboxamide derivative, researchers can screen vast databases to find other molecules with a high similarity score. This process helps to prioritize which new compounds should be synthesized or acquired for biological testing, significantly streamlining the hit-identification phase of drug discovery. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com This technique provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and stacking interactions—that stabilize the ligand in the binding pocket of the target protein. academie-sciences.fracademie-sciences.fr

For indazole-3-carboxamide derivatives, docking studies have been used to understand their mechanism of action. For instance, a series of derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW) to assess their potential effectiveness. nih.gov Similarly, docking of azaindazole derivatives into the MDM2 receptor revealed key bonding interactions with specific amino acid residues like GLN72 and HIS73. jocpr.com

Following docking, the strength of the interaction is often estimated by calculating the binding free energy. researchgate.net Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used for this purpose, where a more negative binding energy score typically indicates a stronger and more stable ligand-protein interaction. biorxiv.orgdergipark.org.tr This allows for the ranking of different derivatives, helping to prioritize those with the highest predicted affinity for the target. nih.gov

The table below presents examples of docking studies on indazole-related compounds:

Table 3: Examples of Ligand-Protein Docking and Binding Energy Calculations

Compound/Series Target Protein (PDB ID) Key Interacting Residues Predicted Binding Energy (kcal/mol) Source
8v, 8w, 8y (Indazole derivatives) Renal Cancer Protein (6FEW) Not specified Highest binding energies in the series nih.gov
3c (Azaindazole derivative) MDM2-p53 GLN72, HIS73 -3.59 x 10² jocpr.com
Benzamide Derivative α5β1 Integrin (4WK0) Not specified -7.7 dergipark.org.tr

Table of Mentioned Compounds

Compound Name/Number Chemical Name or Description
This compound The subject compound of the article.
12d An indazole-3-carboxamide derivative, active CRAC channel blocker.
9c A reverse amide isomer of an indazole-3-carboxamide, inactive as a CRAC channel blocker.
Compound 173 A trichloroindazole derivative, PAD4 inhibitor.
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) A potent SARS-CoV-2 inhibitor.
Compound 2f An indazole-based anticancer agent.
Compound 4 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, a PARP-1 inhibitor.
Compound 5 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide, a PARP-1 inhibitor.
Compound 30l A 1H-indazole-3-carboxamide derivative, a PAK1 inhibitor.
Compound 11ab N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivative, a 5-HT₄R antagonist.
5F-ADB An indazole-3-carboxamide synthetic cannabinoid receptor agonist.
Compounds 8v, 8w, 8y Indazole derivatives with high binding energy to a renal cancer protein.
Compound 3c N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, an azaindazole derivative.

| Entrectinib (127) | A 3-aminoindazole derivative, ALK inhibitor. |

Preclinical Pharmacokinetics and Metabolism of Indazole 3 Carboxamide Derivatives

In Vitro Metabolic Stability and Hepatic Clearance (e.g., Human Liver Microsomes, Hepatocytes)

Research indicates that most tested indazole-3-carboxamide SCRAs are rapidly metabolized in vitro. mdpi.comnih.govdundee.ac.uk Intrinsic clearance (CLint) values in pHLM for this class of compounds have been observed to range significantly, from 13.7 ± 4.06 mL min⁻¹ kg⁻¹ to 2944 ± 95.9 mL min⁻¹ kg⁻¹. nih.govdundee.ac.uk Similarly, in pHHeps, CLint values ranged from 110 ± 34.5 mL min⁻¹ kg⁻¹ to 3216 ± 607 mL min⁻¹. nih.govdundee.ac.uk Generally, compounds with an indazole core (often designated with "INACA") exhibit faster in vitro clearance compared to their indole (B1671886) analogues ("ICA"). mdpi.com

Despite this rapid in vitro metabolism, the predicted human in vivo hepatic clearance is often much lower. mdpi.comnih.govdundee.ac.uk For instance, predicted CLh values ranged from 0.34 ± 0.09 mL min⁻¹ kg⁻¹ to 17.79 ± 0.20 mL min⁻¹ kg⁻¹ in pHLM and 1.39 ± 0.27 mL min⁻¹ kg⁻¹ to 18.25 ± 0.12 mL min⁻¹ kg⁻¹ in pHHeps. nih.govdundee.ac.uk This discrepancy is largely attributed to the high degree of plasma protein binding exhibited by these lipophilic compounds. mdpi.com This extensive binding limits the amount of free drug available for metabolism by hepatic enzymes, thereby slowing in vivo clearance and potentially leading to longer detection windows in biological fluids. mdpi.comnih.gov

Table 1: In Vitro Metabolic Clearance Data for Representative Indazole-3-Carboxamide SCRAs

Compound Class In Vitro System Intrinsic Clearance (CLint) Range (mL min⁻¹ kg⁻¹) Predicted Hepatic Clearance (CLh) Range (mL min⁻¹ kg⁻¹)
Indazole-3-carboxamides pHLM 13.7 - 2944 0.34 - 17.79
Indazole-3-carboxamides pHHeps 110 - 3216 1.39 - 18.25

Data sourced from studies on various valinate and tert-leucinate indazole-3-carboxamide SCRAs. nih.govdundee.ac.uk

Identification of Major Metabolites and Metabolic Pathways

The biotransformation of indazole-3-carboxamide derivatives is extensive, involving a variety of Phase I and Phase II metabolic reactions. nih.govresearchgate.netnih.gov These pathways are primarily mediated by cytochrome P450 (CYP) enzymes and carboxylesterases found in the liver. mdpi.comnih.gov The resulting metabolites are generally more polar, facilitating their excretion from the body. nih.govnumberanalytics.comderangedphysiology.com

Hydroxylation is a predominant Phase I metabolic pathway for indazole-3-carboxamide derivatives. nih.govnih.gov This reaction involves the addition of a hydroxyl (-OH) group to the molecule, which can occur at several positions. nih.govderangedphysiology.com Studies on compounds like ADB-BUTINACA and MDMB-4en-PINACA show that hydroxylation frequently occurs on the N-alkyl side chains (e.g., N-butyl or pentenyl chains) and on the t-butyl moiety of the amino acid linker. nih.gov In some derivatives, hydroxylation on the indazole ring's benzene (B151609) portion has also been observed. nih.gov The formation of multiple monohydroxylated and dihydroxylated metabolites is common. nih.govnih.gov

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is another significant metabolic route. nih.govresearchgate.netmdpi.com This CYP450-catalyzed process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously breaks down to form a dealkylated metabolite and an aldehyde. nih.govsemanticscholar.org For indazole-3-carboxamides with an N-alkyl substituent on the indazole ring, N-dealkylation results in metabolites where this group is removed. nih.govresearchgate.net However, it has been suggested that N-dealkylated metabolites may not be specific markers for a particular parent compound, as they can arise from multiple precursors. researchgate.net

The amide bond in the indazole-3-carboxamide structure is susceptible to hydrolysis, a reaction that cleaves this bond to form a carboxylic acid and an amine. nih.govresearchgate.net This metabolic step can be a major pathway for some derivatives. nih.gov For instance, the terminal amide can be hydrolyzed, or in the case of ester-containing derivatives like MDMB-CHMINACA, the ester linkage is hydrolyzed to yield a carboxylic acid metabolite. nih.gov This resulting carboxylic acid can then undergo further Phase II conjugation reactions. nih.govresearchgate.net The hydrolysis reaction itself is not reversible under physiological conditions because the resulting amine is protonated, rendering it non-nucleophilic. youtube.com

For indazole-3-carboxamide derivatives that contain an unsaturated alkyl side chain (e.g., a pentenyl group as in MDMB-4en-PINACA), the formation of dihydrodiol metabolites is a characteristic pathway. nih.gov This process involves the oxidation of a carbon-carbon double bond to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a vicinal diol (a dihydrodiol). nih.gov Dihydrodiol metabolites have also been detected arising from the oxidation of the aromatic benzene ring of the indazole core in some studies. nih.gov

Phase I reactions primarily functionalize the parent compound, introducing or exposing polar groups. numberanalytics.comderangedphysiology.com For indazole-3-carboxamides, this includes the previously mentioned hydroxylation, N-dealkylation, amide/ester hydrolysis, and dihydrodiol formation. nih.govresearchgate.netnih.gov Other observed Phase I transformations include:

Dehydrogenation: The oxidation of a hydroxyl group to form a ketone or an aldehyde. nih.govnih.gov

Carboxylation: Further oxidation of terminal alkyl groups to form carboxylic acids. nih.gov

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules, significantly increasing their water solubility for excretion. nih.govmdpi.com The most common Phase II reaction for these compounds is:

Glucuronidation: The attachment of glucuronic acid to hydroxyl or carboxyl groups formed during Phase I metabolism. nih.govresearchgate.net This is a major pathway for eliminating the hydroxylated and carboxylic acid metabolites. nih.gov

The combination of these biotransformations results in a large number of metabolites for each parent compound, with their relative abundance depending on the specific chemical structure of the derivative. nih.govresearchgate.netnih.gov

Estimated Human In Vivo Hepatic Clearance

The in vivo hepatic clearance (CLh) of a compound is a critical parameter determining its residence time in the body and, consequently, the duration of its pharmacological effects. For many indazole-3-carboxamide derivatives, hepatic metabolism is the primary route of elimination. In vitro studies using human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps) are commonly employed to estimate human in vivo hepatic clearance.

Research on a range of valinate and tert-leucinate indole and indazole-3-carboxamide SCRAs has shown that these compounds are often rapidly metabolized in vitro. nih.govmdpi.comresearchgate.net The intrinsic clearance (CLint), which represents the metabolic capacity of the liver, can vary significantly depending on the specific chemical structure. For instance, in one systematic study, the CLint in pHLM ranged from 13.7 ± 4.06 mL/min/kg for (R)-AB-FUBINACA to 2944 ± 95.9 mL/min/kg for (S)-AMB-FUBINACA. nih.govresearchgate.net Similarly, in pHHeps, the CLint ranged from 110 ± 34.5 mL/min/kg for (S)-AB-FUBINACA to 3216 ± 607 mL/min/kg for (S)-AMB-FUBINACA. nih.govresearchgate.net

However, the predicted human in vivo hepatic clearance (CLH) is often much lower than the intrinsic clearance. This is largely due to the high degree of plasma protein binding exhibited by these compounds. nih.govmdpi.comresearchgate.net The predicted CLH for a selection of indazole-3-carboxamide derivatives in pHLM ranged from 0.34 ± 0.09 mL/min/kg for (S)-AB-FUBINACA to 17.79 ± 0.20 mL/min/kg for (S)-5F-AMB-PINACA. nih.govmdpi.comresearchgate.net In pHHeps, the predicted CLH ranged from 1.39 ± 0.27 mL/min/kg for (S)-MDMB-FUBINACA to 18.25 ± 0.12 mL/min/kg for (S)-5F-AMB-PINACA. nih.govmdpi.comresearchgate.net This discrepancy highlights the importance of considering plasma protein binding when extrapolating in vitro clearance data to predict the in vivo situation.

Generally, indazole-core-containing SCRAs ("INACA" compounds) tend to have faster in vitro clearance rates in both pHLM and pHHeps compared to their indole analogues. mdpi.com The lability of the ester and amide moieties within the molecular structure appears to be a key factor determining the in vitro clearance rates and the types of metabolites formed. mdpi.com

Table 1: In Vitro and Predicted In Vivo Hepatic Clearance of Selected Indazole-3-Carboxamide Derivatives

Compound In Vitro System Intrinsic Clearance (CLint) (mL/min/kg) Predicted In Vivo Hepatic Clearance (CLH) (mL/min/kg)
(R)-AB-FUBINACA pHLM 13.7 ± 4.06 N/A
(S)-AMB-FUBINACA pHLM 2944 ± 95.9 N/A
(S)-AB-FUBINACA pHHeps 110 ± 34.5 0.34 ± 0.09 (from pHLM)
(S)-AMB-FUBINACA pHHeps 3216 ± 607 N/A
(S)-5F-AMB-PINACA pHLM N/A 17.79 ± 0.20
(S)-MDMB-FUBINACA pHHeps N/A 1.39 ± 0.27
(S)-5F-AMB-PINACA pHHeps N/A 18.25 ± 0.12

Data sourced from a systematic study by Brandon et al. (2021). nih.govresearchgate.net

Plasma Protein Binding Characteristics and Implications

Plasma protein binding (PPB) is a key determinant of the pharmacokinetic profile of a drug. Only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared by metabolic enzymes. Indazole-3-carboxamide derivatives, particularly those investigated as SCRAs, have been consistently shown to be highly bound to plasma proteins. nih.govresearchgate.net

In a study of various SCRAs, all tested compounds, including several indazole-3-carboxamides, exhibited high plasma protein binding, ranging from 88.9% to 99.5%. nih.govresearchgate.net This high degree of binding is often correlated with the lipophilicity of the compounds. mdpi.com For instance, the PPB for (R)-4F-MDMB-BINACA was found to be 88.9 ± 0.49%, while for (S)-MDMB-FUBINACA it was 99.5 ± 0.08%. nih.govresearchgate.net

The extensive binding to plasma proteins has significant implications for the pharmacokinetics of these compounds. As mentioned previously, it leads to a much lower in vivo hepatic clearance than what might be predicted from in vitro intrinsic clearance alone. nih.govmdpi.comresearchgate.net This is because only the unbound drug can be taken up by hepatocytes for metabolism. Consequently, high plasma protein binding can contribute to a longer detection window for these substances and their metabolites in biological fluids like urine. nih.govmdpi.comresearchgate.net This may be a result of the accumulation of the parent drug in tissues, with subsequent redistribution into the circulatory system and metabolism. nih.govmdpi.comresearchgate.net

Table 2: Plasma Protein Binding of Selected Indazole-3-Carboxamide Derivatives

Compound Plasma Protein Binding (%)
(R)-4F-MDMB-BINACA 88.9 ± 0.49
(S)-MDMB-FUBINACA 99.5 ± 0.08

Data sourced from a systematic study by Brandon et al. (2021). nih.govresearchgate.net

Tissue Distribution Studies

Direct tissue distribution studies for a wide range of indazole-3-carboxamide derivatives, including N,N-Dimethyl-1H-indazole-3-carboxamide, are not extensively reported in the available literature. However, inferences about their distribution can be drawn from their physicochemical properties, particularly their lipophilicity.

Synthetic cannabinoids, including many indazole-3-carboxamide derivatives, are generally lipophilic compounds. mdpi.com This lipophilicity suggests that they are likely to distribute into tissues, particularly those with high lipid content such as adipose tissue. researchgate.net The accumulation of the parent drug in lipid-rich tissues, followed by a slow redistribution back into the circulatory system, is a plausible explanation for the prolonged detection of these compounds and their metabolites. nih.govmdpi.comresearchgate.net

Toxicological Assessments of Indazole 3 Carboxamide Derivatives

In Silico Toxicity Prediction (e.g., AMES Test)

In silico toxicology models are computational methods used to predict the toxic properties of chemical substances, thereby reducing the need for extensive and time-consuming in vitro and in vivo testing. nih.gov These methods are particularly valuable in the early assessment of new or uncharacterized compounds like N,N-Dimethyl-1H-indazole-3-carboxamide.

One of the most common in silico predictions is for mutagenicity, often assessed using models that simulate the Ames test. The Ames test is a well-established bacterial reverse mutation assay used to identify chemicals that can cause mutations in the DNA of the test organism, typically Salmonella typhimurium. re-place.beyoutube.com A positive result in an Ames test suggests that a compound is mutagenic and may, therefore, be a potential carcinogen. youtube.com

In silico models for the Ames test analyze the chemical structure of a compound to predict its mutagenic potential. japsonline.com These models are often part of a larger panel of predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ceon.rs For novel psychoactive substances, these predictive tools can offer a first-pass screening for potential long-term health risks. researchgate.net

While specific in silico toxicity data for this compound is not available in the reviewed scientific literature, the general approach for a compound of this nature would involve using Quantitative Structure-Activity Relationship (QSAR) models. These models would compare its structure to a database of known compounds to predict endpoints such as carcinogenicity, hepatotoxicity, and mutagenicity. researchgate.net For instance, the presence of the indazole core and the carboxamide group would be key features analyzed by these predictive softwares. It is important to note that while in silico predictions are a valuable tool, they require confirmation through experimental testing. re-place.be

Table 1: In Silico Toxicity Prediction Parameters and Their Significance

Toxicity ParameterDescriptionSignificance in NPS Assessment
AMES Mutagenicity Predicts the potential of a compound to induce genetic mutations. nih.govIndicates potential for carcinogenicity and long-term genetic damage. nih.gov
Carcinogenicity Predicts the likelihood of a compound to cause cancer.Assesses the long-term cancer risk associated with use.
Hepatotoxicity Predicts the potential for a compound to cause liver damage.Liver injury is a known adverse effect of some NPS.
Developmental Toxicity Predicts the potential for a compound to interfere with normal development.Assesses risks to fetal development in case of exposure during pregnancy.

Human Toxicology Data and Clinical Implications (from an academic research perspective)

Direct human toxicology data and clinical studies specifically on this compound are not extensively documented in academic literature. However, the broader class of indazole-3-carboxamide synthetic cannabinoids has been associated with significant and severe toxic effects. nih.govnih.gov Research in this area is often reactive, following the identification of these substances in forensic casework and clinical presentations.

Indazole-3-carboxamide derivatives are a major class of synthetic cannabinoids, which are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. unodc.orgbiochimicaclinica.it However, these synthetic analogues are often full agonists of the cannabinoid receptors (CB1 and CB2) and can be significantly more potent than THC, leading to a higher incidence of severe and unpredictable adverse effects. nih.govresearchgate.net

The recreational use of synthetic cannabinoids, often sold as "herbal incense" or "legal highs," has been linked to a significant number of emergency department admissions and fatalities. biochimicaclinica.it The adverse effects are wide-ranging and can impact multiple organ systems.

Table 2: Reported Adverse Effects Associated with Indazole-3-Carboxamide Synthetic Cannabinoids

SystemReported Adverse Effects
Psychiatric Psychosis, hallucinations, paranoia, agitation, anxiety, confusion. researchgate.net
Cardiovascular Tachycardia (rapid heart rate), hypertension (high blood pressure), chest pain, myocardial infarction (heart attack).
Neurological Seizures, convulsions, cognitive impairment, dizziness. researchgate.net
Gastrointestinal Nausea, vomiting, cannabinoid hyperemesis syndrome.
Renal Acute kidney injury.
Other Respiratory depression, coma, death. researchgate.net

The constant evolution of these substances, with manufacturers creating new derivatives to circumvent legal controls, poses a significant challenge for healthcare providers as the specific toxicological profile of each new compound is unknown. adf.org.au

The detection of synthetic cannabinoid use is a critical task in forensic toxicology, both in clinical settings for diagnostics and in post-mortem investigations. Due to extensive and rapid metabolism, the parent compounds of many synthetic cannabinoids, including those of the indazole-3-carboxamide class, are often present at very low or undetectable concentrations in biological samples like urine. nih.govresearchgate.net Therefore, identifying the major metabolites is essential for developing reliable analytical methods to confirm exposure.

The metabolism of indazole-3-carboxamide derivatives is primarily hepatic and involves a series of Phase I and Phase II biotransformations. nih.govmdpi.com While specific metabolism studies on this compound are not available, the metabolic pathways can be predicted based on studies of structurally similar analogues. nih.govresearchgate.net

Common Phase I metabolic reactions for indazole-3-carboxamides include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the alkyl or aromatic portions of the molecule. nih.govnih.gov

Hydrolysis: The cleavage of the amide bond is a common metabolic step for many carboxamide-containing synthetic cannabinoids. nih.gov

Dealkylation: The removal of an alkyl group. For this compound, this could involve the removal of one or both methyl groups from the amide nitrogen. researchgate.net

These Phase I metabolites can then undergo Phase II conjugation, most commonly with glucuronic acid, to form more water-soluble compounds that are more easily excreted in the urine. nih.gov

The identification of these metabolites in blood or urine serves as a biomarker of exposure. Forensic laboratories utilize advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), to detect and quantify these biomarkers. nih.govnih.govresearchgate.net

Table 3: Predicted Metabolic Pathways and Potential Biomarkers for this compound

Metabolic PathwayPredicted Metabolite StructurePotential Biomarker for Forensic Analysis
N-Demethylation N-Methyl-1H-indazole-3-carboxamideYes
N,N-Didemethylation 1H-Indazole-3-carboxamideYes
Hydroxylation (Indazole Ring) Hydroxy-N,N-dimethyl-1H-indazole-3-carboxamideYes
Hydrolysis of Amide 1H-Indazole-3-carboxylic acidYes, and its glucuronide conjugate
Glucuronidation This compound-N-glucuronideYes

Therapeutic Applications and Future Research Directions

Potential Therapeutic Uses Based on Established Pharmacological Profiles

The versatility of the indazole-3-carboxamide core allows for structural modifications that yield derivatives with specific affinities for various biological targets, leading to a broad spectrum of potential therapeutic applications.

Derivatives of the indazole scaffold have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators. Studies have shown that indazole derivatives can inhibit pro-inflammatory cytokines and cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. researchgate.net Computational studies have further supported the potential of 1H-indazole analogs as potent anti-inflammatory agents by demonstrating significant binding to the COX-2 enzyme. researchgate.net

The anti-inflammatory properties of these compounds are linked to their ability to suppress the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. researchgate.net This cytokine inhibition is a critical factor in managing inflammatory conditions. researchgate.net Furthermore, some indazole-3-carboxamide derivatives, particularly those that act as cannabinoid receptor agonists, have been investigated for their analgesic effects, showing potential in managing neuropathic pain. researchgate.net The development of these compounds offers a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) for managing pain and inflammation. nih.gov

The indazole-3-carboxamide scaffold is a key feature in a number of compounds being investigated for cancer treatment. nih.gov These derivatives have been developed as inhibitors of several protein kinases that are crucial for cancer cell growth, survival, and metastasis. nih.govresearchgate.net

One of the key targets is the p21-activated kinase 1 (PAK1), which is associated with tumor progression. researchgate.netnih.gov Specific 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors. nih.gov For instance, the representative compound 30l from one study exhibited an IC₅₀ of 9.8 nM against PAK1 and demonstrated the ability to suppress the migration and invasion of breast cancer cells (MDA-MB-231). nih.gov Other targeted pathways include Phosphatidylinositol-3-kinase (PI3K), dysregulation of which is linked to several cancers. nih.gov

Moreover, indazole-3-carboxamide derivatives are being explored for their role in cancer immunotherapy. nih.gov One compound was found to be a potent antagonist of the prostanoid EP4 receptor, which is involved in suppressing the immune response in the tumor microenvironment. nih.gov By blocking this receptor, the compound enhanced cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model, both as a single agent and in combination with an anti-PD-1 antibody. nih.gov

Compound ClassTargetTherapeutic RationaleKey Findings
1H-Indazole-3-carboxamidesPAK1 (p21-activated kinase 1)PAK1 is overactivated in many cancers, promoting progression, migration, and invasion.A derivative (compound 30l) showed potent PAK1 inhibition (IC₅₀ = 9.8 nM) and suppressed migration of MDA-MB-231 cancer cells. nih.gov
Indazole-substituted morpholino-triazinesPI3K (Phosphatidylinositol-3-kinase)The PI3K pathway is frequently dysregulated in cancer, controlling cell growth and survival.Identified as potential inhibitors for suppressing cellular proliferation. nih.gov
2H-Indazole-3-carboxamidesEP4 Receptor (Prostanoid EP4)Blocking the PGE2/EP4 signaling pathway can reverse tumor-induced immunosuppression.A derivative (compound 14) showed nanomolar antagonistic activity and impaired tumor growth by enhancing anti-tumor immunity. nih.gov

Recent research has highlighted the immunomodulatory potential of indazole-3-carboxamides, particularly in the context of mast cell-mediated conditions like allergies and certain inflammatory diseases. nih.govbohrium.com Mast cells are key players in the inflammatory response, and their activation is controlled by the influx of extracellular calcium through the calcium-release activated calcium (CRAC) channel. nih.gov

A structure-activity relationship study identified indazole-3-carboxamides as potent CRAC channel blockers. nih.gov This action is highly specific to the compound's structure, as the precise arrangement of the amide linker is essential for activity. nih.gov By blocking the CRAC channel, these compounds inhibit the influx of calcium, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators such as β-hexosaminidase and TNF-α. nih.gov One derivative, compound 12d , was particularly effective, inhibiting calcium influx and TNF-α production with sub-micromolar IC₅₀ values. nih.gov This mechanism provides a promising strategy for developing novel immune modulators for mast cell-related disorders. nih.gov

CompoundTargetMechanism of ActionEffect on Mast Cells
Indazole-3-carboxamide (e.g., compound 12d)CRAC ChannelBlocks influx of extracellular calcium.Inhibits degranulation and release of β-hexosaminidase and TNF-α. nih.gov
Reverse Amide Isomer (compound 9c)CRAC ChannelDoes not effectively block calcium influx.Inactive in calcium influx assays, highlighting structural importance. nih.gov

The indazole-3-carboxamide structure has been instrumental in the development of ligands for serotonin (B10506) (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govresearchgate.net A significant area of research has been on 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly those induced by chemotherapy. nih.govdrugs.com The indazole ring has been identified as a potent aromatic nucleus for these antagonists. nih.gov

Beyond antiemetic effects, modulating 5-HT receptors has broader neurological implications. For example, derivatives of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide have been identified as highly selective 5-HT4 receptor antagonists. nih.gov One such compound, 12g , demonstrated a significant pain-relieving effect in animal models, suggesting its potential as a lead compound for developing novel analgesics. nih.gov The therapeutic potential of 5-HT3 receptor antagonists extends to conditions like multiple sclerosis, stroke, and other neuropsychiatric disorders, making this an active area of drug discovery. nih.gov

The search for new antimicrobial agents has led researchers to explore the indazole-3-carboxamide scaffold. researchgate.netorientjchem.org Several studies have reported the synthesis of novel derivatives with activity against a range of microbial pathogens, including bacteria and fungi. researchgate.netorientjchem.org The antimicrobial potency of these compounds often depends on the specific substitutions made to the indazole core and the carboxamide group. orientjchem.orgnih.gov

For instance, a series of fourteen new 1H-Indazole-3-carboxamides were synthesized and evaluated for their antimicrobial properties. researchgate.net More recently, research has expanded to include antiviral applications. N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2. nih.gov One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) , was particularly effective, with an EC₅₀ of 0.69 µM and low cytotoxicity, marking it as a promising template for developing new anti-coronavirus agents. nih.gov

Challenges in the Translation of Indazole-3-carboxamides to Clinical Development

Despite the promising pharmacological profiles of indazole-3-carboxamide derivatives, their path to clinical application is fraught with challenges. A significant hurdle identified, particularly from studies on synthetic cannabinoid derivatives, is their metabolic instability. nih.govnih.gov These compounds often undergo rapid and extensive metabolism in the body, primarily through processes like hydroxylation. nih.gov This can make it difficult to maintain therapeutic concentrations of the parent drug in the bloodstream and complicates the identification of suitable biomarkers for monitoring. nih.govnih.gov

Furthermore, many of these derivatives exhibit high plasma protein binding, which can reduce their clearance rate and potentially prolong their pharmacological effects, a factor that requires careful consideration in clinical development. researchgate.netmdpi.com Ensuring selectivity and minimizing off-target effects is another critical challenge. For kinase inhibitors, achieving high selectivity for the target kinase over others is essential to reduce side effects. nih.gov Similarly, assessing cardiotoxicity, often by evaluating activity at the hERG potassium channel, is a crucial step, as off-target activity here can lead to serious cardiac events. researchgate.netnih.gov The complexity of the diseases being targeted, such as cancer, often means that these agents may have limited efficacy as a monotherapy, necessitating combination strategies for effective treatment. acs.org

Identification of Emerging Research Areas and Unexplored Pharmacological Targets

The structural versatility of the indazole-3-carboxamide framework has led to its exploration in numerous therapeutic areas beyond its initial applications. Researchers are actively identifying novel biological targets and re-evaluating existing ones, opening up new avenues for drug development.

Emerging research areas include:

Immunomodulation and Anti-inflammatory Agents : A significant area of research focuses on indazole-3-carboxamides as modulators of the immune system. nih.gov Certain derivatives have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, a critical component in mast cell activation. nih.govresearchgate.net By inhibiting this channel, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators, suggesting their potential in treating diseases driven by aberrant mast cell activity, such as autoimmune disorders and allergies. nih.gov

Oncology and Cancer Immunotherapy : The indazole-3-carboxamide scaffold is a promising template for developing new anti-cancer agents. researchgate.netnih.gov One emerging strategy involves targeting the prostanoid EP4 receptor, which is implicated in creating an immunosuppressive tumor microenvironment. acs.orgnih.gov Novel 2H-indazole-3-carboxamide derivatives have been developed as potent and selective EP4 receptor antagonists. acs.orgnih.gov These compounds were shown to inhibit the upregulation of immunosuppression-related genes and, when used alone or with anti-PD-1 antibodies, significantly impaired tumor growth by boosting cytotoxic CD8+ T cell-mediated antitumor immunity in preclinical models. nih.gov Another oncology target is p21-activated kinase 1 (PAK1), which is linked to tumor progression and metastasis. nih.gov A fragment-based screening approach led to the identification of 1H-indazole-3-carboxamide derivatives as potent and highly selective PAK1 inhibitors that suppressed the migration and invasion of cancer cells in vitro. nih.gov

Antiviral Agents : The search for new antiviral therapies has also included the indazole-3-carboxamide class. nih.gov Building upon a hit compound identified for its activity against MERS-CoV, researchers synthesized a series of N-arylindazole-3-carboxamide derivatives. nih.gov Several of these new compounds demonstrated potent inhibitory activity against SARS-CoV-2, with one in particular, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, showing a strong inhibitory effect and low cytotoxicity, marking it as a promising template for new anti-coronavirus drugs. nih.gov

Analgesia : Derivatives of the indazole-3-carboxamide scaffold have been investigated for their analgesic properties. Certain compounds, identified as synthetic cannabinoids, have been shown in rat models of peripheral neuropathy to attenuate mechanical and cold allodynia. nih.gov Specifically, ADB-INACA showed better analgesic effects on paclitaxel-induced peripheral neuropathy than its analogs. nih.gov Other research has identified potent and selective 5-HT₄ receptor antagonists within this chemical class, with one compound showing a significant antinociceptive effect in animal models of analgesia. drugbank.com

Table 1: Emerging Pharmacological Targets for Indazole-3-carboxamide Derivatives

Pharmacological TargetTherapeutic AreaResearch FindingCitations
Calcium-Release Activated Calcium (CRAC) ChannelImmunomodulation, InflammationDerivatives act as potent blockers, stabilizing mast cells and inhibiting pro-inflammatory mediator release. nih.govresearchgate.net
Prostanoid EP4 ReceptorCancer ImmunotherapyAntagonists enhance antitumor immunity by inhibiting immunosuppressive gene upregulation. acs.orgnih.gov
p21-activated kinase 1 (PAK1)OncologySelective inhibitors suppress tumor cell migration and invasion. nih.gov
SARS-CoV-2 Viral TargetsAntiviralN-Arylindazole-3-carboxamides show potent inhibitory effects against the virus. nih.gov
Serotonin 4 Receptor (5-HT₄R)AnalgesiaSelective antagonists demonstrate significant antinociceptive effects in animal models. drugbank.com
Cannabinoid Receptors (CB1/CB2)AnalgesiaSynthetic cannabinoid analogs show analgesic effects in models of peripheral neuropathy. nih.gov

Rational Design of Novel Indazole-3-carboxamide Scaffolds for Enhanced Activity

The rational design of new indazole-3-carboxamide derivatives relies heavily on understanding their structure-activity relationships (SAR). nih.govacademie-sciences.fr By systematically modifying the three main components of the scaffold—the indazole ring, the carboxamide linker, and the N-substituent—researchers can optimize potency, selectivity, and pharmacokinetic properties.

Key SAR insights include:

Importance of the Carboxamide Linker : Research on CRAC channel blockers has highlighted the critical importance of the linker's specific regiochemistry. nih.gov Studies showed that indazole-3-carboxamide derivatives actively inhibit calcium influx, while their reverse amide isomers (indazole-2-carboxamides) are inactive, demonstrating that the 3-carboxamide linkage is essential for this particular activity. nih.govresearchgate.net

Substitution on the Indazole Ring : Modifications to the indazole core can significantly impact biological activity. For instance, in the development of antiviral agents against SARS-CoV-2, adding a chlorine atom at the 5-position of the indazole ring was found to be a key modification for potent inhibitory effects. nih.gov Similarly, for PAK1 inhibitors, substitutions at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in their inhibitory activity. nih.gov

N-Substituent Modifications : The group attached to the carboxamide nitrogen is a major determinant of a compound's pharmacological profile. In the design of EP4 antagonists, extending the linker between the core and a terminal phenyl ring led to a deeper insertion into the receptor's binding cavity, forming new, beneficial hydrogen bonds and hydrophobic interactions. acs.org For antiviral N-arylindazoles, the substitution pattern on the N-phenyl ring was critical; a 3,5-dichlorophenyl group yielded the most potent activity against SARS-CoV-2. nih.gov

This knowledge-based approach, combining SAR data with computational modeling and structure-guided design, allows for the creation of new scaffolds with enhanced potency and selectivity for desired targets. nih.govacs.orgnih.gov

Table 2: Key Structure-Activity Relationship (SAR) Findings for Indazole-3-carboxamides

Molecular MoietyModificationImpact on ActivityTarget/ApplicationCitations
Carboxamide LinkerRegiochemistryThe 3-carboxamide position is critical for activity, while the reverse isomer is inactive.CRAC Channel Blockade nih.govresearchgate.net
Indazole Ring5-Chloro substitutionEnhances potent inhibitory effect.Antiviral (SARS-CoV-2) nih.gov
Indazole Ring4- and 6-position substitutionsCrucial for inhibition of the target enzyme.PAK1 Inhibition nih.gov
N-SubstituentExtension of alkyl linkerAllows deeper binding into the receptor cavity, forming new hydrogen bonds.EP4 Antagonism acs.org
N-Aryl Group3,5-Dichloro substitution on phenyl ringResults in the most potent inhibitory activity.Antiviral (SARS-CoV-2) nih.gov

Role of Advanced Analytical Techniques in Future Research and Monitoring

Advanced analytical techniques are indispensable for the research and monitoring of N,N-Dimethyl-1H-indazole-3-carboxamide and its derivatives. These methods are crucial for structural confirmation, purity assessment, quantification in various matrices, and metabolic profiling. nih.govd-nb.inforesearchgate.net

The primary techniques employed include:

Chromatography-Mass Spectrometry (MS) : This is the cornerstone for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for identifying and quantifying volatile derivatives in seized materials or for metabolic studies. nih.govd-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) , especially high-resolution versions like LC-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap MS, is essential for analyzing non-volatile compounds and for the detailed structural elucidation of novel compounds and their metabolites from biological samples like human liver microsomes. nih.govd-nb.infonih.gov These techniques provide precise mass measurements, enabling the determination of elemental composition and the identification of metabolic transformations such as hydroxylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H and ¹³C) is the definitive method for unambiguous structure elucidation of newly synthesized indazole-3-carboxamide derivatives. nih.govd-nb.info It provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule, which is essential for verifying the structures of novel scaffolds and separating isomers. acs.orgresearchgate.net

Spectroscopic Methods :

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule, such as the C=O and N-H stretches of the amide group and vibrations of the indazole ring. d-nb.info This provides a characteristic fingerprint for the compound.

UV-Visible (UV-VIS) Spectroscopy , often coupled with liquid chromatography, provides information on the electronic structure of the compounds and is used for detection and quantification. d-nb.info

The combination of these orthogonal techniques provides a comprehensive analytical profile of a given compound, which is vital for drug discovery, forensic analysis, and clinical toxicology. researchgate.net Future research will continue to rely on these advanced methods to characterize next-generation indazole-3-carboxamide compounds and understand their disposition in biological systems.

Table 3: Advanced Analytical Techniques in Indazole-3-carboxamide Research

TechniqueApplicationPurposeCitations
Gas Chromatography-Mass Spectrometry (GC-MS)Identification & QuantificationAnalysis of volatile compounds in seized materials and metabolic studies. nih.govd-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS)Identification & CharacterizationAnalysis of non-volatile compounds; structural elucidation of parent drugs and metabolites. nih.govd-nb.infonih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure ElucidationUnambiguous confirmation of molecular structure, connectivity, and isomerism. acs.orgnih.govd-nb.inforesearchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional Group IdentificationProvides a characteristic "fingerprint" based on molecular vibrations. d-nb.info
X-Ray Crystallography3D Structure DeterminationProvides definitive three-dimensional structural data of the compound in its solid state. d-nb.inforesearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-1H-indazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or condensation reactions. Key steps include:

  • Temperature control : Reactions often require reflux conditions (e.g., in acetonitrile or DMF) to achieve cyclization or functional group transformations .
  • Catalyst selection : Lewis acids like aluminum chloride or palladium catalysts may enhance yields in acylation or coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents may aid in crystallization .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients optimized for polar functional groups.

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features indicate successful synthesis?

  • 1H/13C NMR :

  • Indazole protons : Look for aromatic signals in δ 7.0–8.5 ppm (1H-indazole core) and methyl groups at δ 2.5–3.5 ppm (N,N-dimethyl) .
  • Carboxamide carbonyl : A distinct peak near δ 165–170 ppm in 13C NMR .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (C₁₁H₁₂N₃O requires m/z 202.0981).
    • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. What are the primary solubility and stability considerations for this compound in different solvents?

  • Solubility :

  • Highly soluble in DMSO and DMF; moderate in methanol or ethanol. Poor solubility in water or hexane .
  • Use shake-flask method with UV-Vis quantification to determine solubility limits.
    • Stability :
  • Avoid prolonged exposure to light or moisture. Store at –20°C under inert atmosphere .
  • Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does N,N-Dimethyl substitution affect the compound's binding affinity to biological targets compared to non-methylated analogs?

  • Methodology :

  • Molecular docking : Compare binding modes of methylated vs. non-methylated analogs using software like AutoDock Vina. Methyl groups may enhance hydrophobic interactions with receptor pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) to targets like kinases or GPCRs. Methylation often increases affinity by reducing solvent exposure of the indazole core .
    • Case Study : Methylated derivatives of similar carboxamides show 2–5-fold higher IC₅₀ values against cancer cell lines than non-methylated versions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Root cause analysis :

  • Purity discrepancies : Validate compound integrity via orthogonal methods (e.g., LC-MS + NMR) to rule out impurities .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
    • Cross-validation : Replicate conflicting studies using identical batches and assay conditions. For example, if one study reports antiproliferative activity (IC₅₀ = 10 µM) and another shows no effect, test both outcomes in parallel using the same cell viability assay .

Q. What computational methods predict the compound's interactions with enzymes or receptors, and how can these models guide experimental design?

  • Techniques :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and identify critical residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for methylated vs. demethylated analogs to prioritize synthetic targets .
    • Application : Models predicting high affinity for kinase ATP-binding pockets can prioritize enzymatic assays (e.g., using ADP-Glo™ kinase assay kits) over unrelated targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.